For example, the synthesis of R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608) is described in the paper "Physicochemical and biological evaluation of a cinnamamide derivative R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608) for nervous system disorders" []. While the specific steps for synthesizing KM-608 are not detailed, the paper highlights that it involves incorporating a cinnamamide scaffold, suggesting potential reaction pathways involving amide bond formation and modifications to the piperidine ring.
The paper discussing KM-608 confirms its chemical structure using spectroscopy and crystallography []. This suggests that researchers employ techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to elucidate the three-dimensional arrangement of atoms, bond lengths, bond angles, and other structural parameters of the molecule.
KM-608 demonstrated beneficial effects in various animal models of seizures and epileptogenesis, exhibiting pharmacological activities comparable to established antiepileptic drugs []. While the precise mechanism remains unclear, the paper suggests that the compound's activity might be linked to its interaction with specific targets in the central nervous system, influencing neuronal excitability and neurotransmission.
One notable example is KM-608, a cinnamamide derivative incorporating this moiety []. This compound demonstrated promising anticonvulsant, antiepileptogenic, analgesic, and neuroprotective properties in preclinical rodent models. These findings highlight the potential of 2-(3-hydroxypiperidin-1-yl)propanoic acid as a valuable scaffold for developing novel therapeutics for nervous system disorders.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: